N-({N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide
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Overview
Description
N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and sulfonamide functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The hydrazinecarbonyl group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include sodium borohydride, hydrogen gas, halogens, and various acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s hydrazinecarbonyl group can form hydrogen bonds with active sites, while the aromatic rings and nitro groups may participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide include:
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features, such as the presence of aromatic rings and hydrazinecarbonyl groups, but differ in their specific substituents and overall molecular architecture. The uniqueness of N-({N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide lies in its combination of nitro and sulfonamide functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN4O5S |
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Molecular Weight |
472.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H17ClN4O5S/c22-17-12-10-16(11-13-17)14-23-24-21(27)15-25(18-6-2-1-3-7-18)32(30,31)20-9-5-4-8-19(20)26(28)29/h1-14H,15H2,(H,24,27)/b23-14+ |
InChI Key |
SIFAZGYOFWJEKJ-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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